4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Catalog No.
S15778900
CAS No.
651029-86-6
M.F
C19H20N2O2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoq...

CAS Number

651029-86-6

Product Name

4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

IUPAC Name

4-[4-[2-(dimethylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C19H20N2O2/c1-21(2)11-10-13-6-8-14(9-7-13)16-12-20-19(23)15-4-3-5-17(22)18(15)16/h3-9,12,22H,10-11H2,1-2H3,(H,20,23)

InChI Key

SMAZNPIHHJBWAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

"4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one" is a heterocyclic compound belonging to the isoquinoline family. It features a central isoquinoline core with a phenyl substituent attached at position 4 and a dimethylaminoethyl chain linked to it. Additionally, there is a hydroxyl group at position 5 of the isoquinoline ring. This structural configuration makes it interesting both synthetically and pharmacologically due to potential interactions within biological systems.

2.

Involving this particular compound might not be extensively documented, understanding its reactivity requires knowledge of isoquinoline chemistry. Isoquinolines generally participate in electrophilic aromatic substitution reactions but may exhibit unique behavior due to their electron-rich nature. For example:

  • Electrophilic Aromatic Substitution: Given the presence of electron-donating groups like the dimethylaminoethyl chain, the isoquinoline nucleus could potentially undergo electrophilic substitutions more favorably than unsubstituted counterparts.
  • Reductive Cleavage: In some cases, reducing agents such as lithium aluminum hydride (LiAlH₄) can cleave certain bonds within isoquinolines, leading to deprotection of functional groups if present during synthesis.

These reactions highlight the versatility of isoquinolines in organic syntheses.

3.

  • Antioxidant Properties: Many isoquinoline derivatives possess antioxidant capabilities, which could be attributed to the stability conferred by the planarity of the molecule and the availability of lone pairs on nitrogen atoms .
  • Neuroprotective Effects: Some isoquinolines have shown neuroprotective effects, possibly due to their ability to cross blood-brain barriers and interact with neuronal receptors .

Given its structural similarity to known active molecules, it is plausible that "4-(4-(2-(dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one" exhibits similar biological activities.

4.

The synthesis of "4-(4-(2-(dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one" likely involves multiple steps typical for constructing isoquinoline frameworks:

  • Starting Materials Preparation:
    • The initial step would involve preparing suitable starting materials, such as phenyl halides or alkyl halides containing the desired functionalities .
  • Condensation Reactions:
    • Condensation reactions between appropriate precursors, facilitated by bases or Lewis acids, would generate the isoquinoline skeleton. For instance, reacting an amido-substituted precursor with a suitably activated intermediate could form the required bond patterns .
  • Functional Group Manipulation:
    • Post-skeleton formation, additional manipulations such as reduction, oxidation, or protection/deprotection sequences might be necessary to introduce the specific functionality seen here—namely, the hydroxyl group at position 5 and the dimethylaminoethyl chain .
  • Final Purification Steps:
    • Final purification steps would ensure the isolation of pure product, possibly employing techniques like column chromatography or recrystallization depending on the impurities encountered during synthesis .

5.

Despite limited direct evidence regarding applications specifically targeting "4-(4-(2-(dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one," its potential uses align closely with those of structurally similar compounds:

  • Pharmaceutical Agents: As mentioned earlier, isoquinolines often serve as building blocks for pharmaceuticals due to their diverse biological activities. Therefore, this compound could find utility in drug development pipelines focused on neurological disorders, inflammation, etc. .
  • Biological Research Tools: Its unique structure might make it useful as a tool in biochemical assays studying enzyme inhibition, receptor binding, or cellular signaling pathways .

6.

To fully understand the interaction profiles of "4-(4-(2-(dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one," comprehensive studies involving protein-ligand docking simulations, cell-based assays, and spectroscopic analyses would be necessary. These investigations would help elucidate its mechanisms of action and potential off-target effects.

  • Protein Binding Affinity: Isoquinolines tend to bind proteins effectively due to their flat shape allowing π-stacking interactions with aromatic residues. Thus, this compound might exhibit strong affinity towards enzymes or receptors involved in neurotransmission or immune response regulation .
  • Cellular Toxicity: Assessments of cytotoxicity against various cancer cell lines or normal cells would provide crucial information about its therapeutic window and potential toxicity issues .

7.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

308.152477885 g/mol

Monoisotopic Mass

308.152477885 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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